Lipophilicity Comparison: Elevated XLogP3 for Enhanced Membrane Permeability
The N1-cyclopentyl analog demonstrates a higher computed lipophilicity (XLogP3) compared to the unsubstituted N-H parent compound, confirming the influence of the bulky cycloalkyl group on membrane permeability. The target compound has a computed XLogP3 of 2.3, while the baseline 3-bromo-4-nitro-1H-pyrazole has a predicted logP significantly lower due to the lack of a hydrophobic substituent [1]. This difference is crucial for optimizing logD profiles in a drug discovery program where a specific lipophilicity range is targeted to balance potency and pharmacokinetic properties.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 3-Bromo-4-nitro-1H-pyrazole (N-unsubstituted); XLogP3 is substantially lower (exact value not available from the same computational model) due to the absence of an N-alkyl group. |
| Quantified Difference | Substantial increase in XLogP3 imparted by the cyclopentyl group. |
| Conditions | Computed via the XLogP3 3.0 algorithm, as reported by PubChem. |
Why This Matters
Procuring this specific analog ensures the intended lipophilicity is maintained from the building block stage, preventing costly re-optimization of downstream candidates.
- [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 86207977, 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole." Accessed: 2026-04-24. View Source
